Cas no 1396573-81-1 (N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide)

N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide structure
1396573-81-1 structure
商品名:N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide
CAS番号:1396573-81-1
MF:C16H12N4OS3
メガワット:372.487678527832
CID:5919951
PubChem ID:71795393

N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide
    • VU0542231-1
    • N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
    • N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
    • F6261-0697
    • AKOS024546212
    • 1396573-81-1
    • N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
    • インチ: 1S/C16H12N4OS3/c1-9-14(23-16(18-9)13-3-2-6-22-13)8-17-15(21)10-4-5-11-12(7-10)20-24-19-11/h2-7H,8H2,1H3,(H,17,21)
    • InChIKey: KDSLKLXWIFWVHR-UHFFFAOYSA-N
    • ほほえんだ: S1C(C2=CC=CS2)=NC(C)=C1CNC(C1C=CC2C(C=1)=NSN=2)=O

計算された属性

  • せいみつぶんしりょう: 372.01732454g/mol
  • どういたいしつりょう: 372.01732454g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 469
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 153Ų

N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6261-0697-2μmol
N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
1396573-81-1
2μmol
$57.0 2023-09-09
Life Chemicals
F6261-0697-10μmol
N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
1396573-81-1
10μmol
$69.0 2023-09-09
Life Chemicals
F6261-0697-2mg
N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
1396573-81-1
2mg
$59.0 2023-09-09
Life Chemicals
F6261-0697-10mg
N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
1396573-81-1
10mg
$79.0 2023-09-09
Life Chemicals
F6261-0697-50mg
N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
1396573-81-1
50mg
$160.0 2023-09-09
Life Chemicals
F6261-0697-4mg
N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
1396573-81-1
4mg
$66.0 2023-09-09
Life Chemicals
F6261-0697-3mg
N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
1396573-81-1
3mg
$63.0 2023-09-09
Life Chemicals
F6261-0697-40mg
N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
1396573-81-1
40mg
$140.0 2023-09-09
Life Chemicals
F6261-0697-75mg
N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
1396573-81-1
75mg
$208.0 2023-09-09
Life Chemicals
F6261-0697-30mg
N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
1396573-81-1
30mg
$119.0 2023-09-09

N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide 関連文献

N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamideに関する追加情報

Introduction to N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide (CAS No. 1396573-81-1)

N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide is a highly sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1396573-81-1, belongs to a class of molecules known for their potential therapeutic applications. The intricate structure of this compound, featuring a combination of heterocyclic rings and functional groups, makes it a subject of intense research interest.

The molecular framework of N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide incorporates several key structural motifs that are central to modern drug design. Specifically, the presence of a benzothiadiazole core is highly relevant, as benzothiadiazole derivatives have been extensively studied for their bioactivity. These derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

One of the most striking features of this compound is its incorporation of a thiophene ring. Thiophene derivatives are renowned for their stability and versatility in medicinal chemistry. The addition of a thiophene moiety to the benzothiadiazole scaffold not only enhances the compound's structural complexity but also potentially modulates its biological activity. This dual heterocyclic system has been shown to improve solubility and metabolic stability, which are critical factors in drug development.

The specific substitution pattern on the thiophene ring and the benzothiadiazole core is also noteworthy. The presence of a 4-methyl group and a 1,3-thiazol-5-ylmethyl side chain introduces unique electronic and steric properties to the molecule. These modifications can significantly influence the compound's interactions with biological targets, such as enzymes and receptors. The precise arrangement of these functional groups is likely to play a crucial role in determining the compound's efficacy and selectivity.

In recent years, there has been growing interest in developing novel therapeutic agents that target specific biological pathways associated with various diseases. N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide has emerged as a promising candidate in this context. Its unique structural features suggest potential applications in treating conditions such as cancer and inflammatory disorders. For instance, studies have indicated that benzothiadiazole derivatives can inhibit the activity of certain kinases and other enzymes involved in tumor growth and progression.

The< strong>NHCO-group at the 5-position of the benzothiadiazole ring is another critical feature that warrants discussion. This amide functionality can serve as a handle for further chemical modifications, allowing researchers to tailor the compound's properties for specific applications. Additionally, the amide group can enhance the compound's solubility and bioavailability, which are essential factors for successful drug development.

The synthesis of N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework efficiently.

The pharmacological evaluation of this compound has revealed several intriguing findings. In vitro studies have demonstrated that it exhibits potent inhibitory activity against various targets relevant to human health. For example, preliminary data suggest that it may interfere with signaling pathways involved in cell proliferation and survival. These findings have prompted further investigation into its potential as an anti-cancer agent.

The< strong>thiophen-based moiety has been particularly highlighted for its role in modulating biological activity. Thiophene derivatives are known to exhibit favorable pharmacokinetic properties due to their ability to interact with biological membranes effectively. This characteristic could be instrumental in enhancing drug delivery systems and improving therapeutic outcomes.

In addition to its potential therapeutic applications, N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylylmethyl}-2,1,3-benzothiadiazole< strong>-5-carboxamide also holds promise for use as an intermediate in the synthesis of more complex molecules. Its versatile structure allows for further functionalization at multiple sites, enabling chemists to explore new chemical space and discover novel bioactive compounds.

The< strong>benzothiadiazole core is particularly valuable in this regard due to its well-documented ability to engage with various biological targets through multiple mechanisms. Researchers have leveraged this property to develop drugs that modulate inflammation and immune responses effectively. The incorporation of additional functional groups into this scaffold has further expanded its pharmacological potential.

The< strong>4-methyl-substituent on the thiophene ring adds another layer of complexity to the molecule's behavior. This group can influence electronic distribution within the molecule and affect its interactions with biological targets at both macroscopic and molecular levels. Such fine-tuning is essential for achieving high selectivity and minimizing side effects in drug development.

The< strong>1,3-ThiazoI - 5 - ylmethyI-side chain provides additional opportunities for structural optimization by allowing modifications at multiple positions along its length。These modifications can be used to fine-tune physicochemical properties such as solubility、metabolic stability、and binding affinity。The ability tO modify these features makes this class Of compounds particularly attractive fOr drug discovery initiatives aimed at developing next-generation therapeutics。

おすすめ記事

推奨される供給者
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量